3-Bromo-2,6-dimethylbenzaldehyde
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Bromo-2,6-dimethylbenzaldehyde has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
3-Bromo-2,6-dimethylbenzaldehyde has a molecular weight of 213.07 g/mol. Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .Scientific Research Applications
1. Synthesis and Characterization in Organic Chemistry
3-Bromo-2,6-dimethylbenzaldehyde has been explored in organic chemistry for the synthesis and characterization of various compounds. In one study, a derivative, dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, was synthesized and characterized through computational and experimental studies. This process involved a reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid, providing insights into the kinetics and mechanism of the reaction, which could facilitate developments in the synthesis of related compounds (Asheri, Habibi-Khorassani, & Shahraki, 2016).
2. Role in the Formation of Novel Ligands
The compound has also been used in the formation of novel chelating ligands. A study demonstrated the nitration of 3-bromobenzaldehyde followed by reduction, which led to the creation of bidentate and tridentate 6-bromoquinoline derivatives through the Friedländer condensation. These derivatives have potential applications in various fields, including catalysis and material sciences (Hu, Zhang, & Thummel, 2003).
3. Studies on Electronic and Structural Properties
Research on the electronic and structural properties of related bromo-dimethoxybenzaldehydes has been conducted. A study explored the impact of bromine substitution on the structure, reactivity, and optical properties of dimethoxybenzaldehydes, providing valuable information for potential applications in non-linear optical (NLO) materials (Aguiar et al., 2022).
4. Catalysis and Synthesis Applications
3-Bromo-2,6-dimethylbenzaldehyde has found use in the field of catalysis and synthesis. For instance, its derivatives have been involved in the formation of tetra-nuclear macrocyclic Zn(II) complexes, which showed effectiveness as catalysts for the oxidation of benzyl alcohol (Wang et al., 2021).
Safety And Hazards
properties
IUPAC Name |
3-bromo-2,6-dimethylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-4-9(10)7(2)8(6)5-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAIJORGXRXVOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,6-dimethylbenzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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